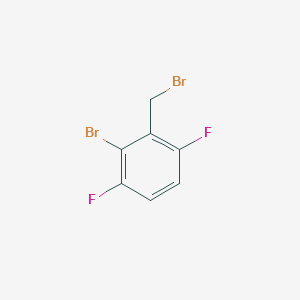

2-Bromo-3,6-difluorobenzyl bromide

Description

Significance of Polyhalogenated Aromatic Compounds as Synthetic Precursors

Polyhalogenated aromatic compounds, which feature multiple halogen substituents on an aromatic ring, are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. These compounds are not typically the final target molecules but serve as versatile precursors that can be elaborated into more complex structures. The number, type, and position of the halogen atoms on the ring allow for precise control over subsequent chemical transformations, influencing the molecule's reactivity, selectivity, and ultimately its biological or physical properties. The presence of multiple halogens can also enhance properties like thermal stability and lipophilicity.

The Role of Benzylic Halides as Electrophilic Building Blocks

The carbon atom of the benzyl (B1604629) group, known as the benzylic position, is directly attached to the benzene (B151609) ring. When a halogen is bonded to this carbon, the resulting benzylic halide becomes a potent electrophile. ncert.nic.in This reactivity is a consequence of the stability of the intermediate benzylic carbocation that can form during nucleophilic substitution reactions (SN1 type). ncert.nic.instackexchange.com The positive charge of this carbocation is effectively delocalized through resonance with the adjacent π-system of the aromatic ring, making it more stable than a simple alkyl carbocation. ncert.nic.in This inherent stability facilitates reactions with a wide range of nucleophiles. Consequently, benzylic halides are extensively used to introduce the benzyl group, a common structural motif in many biologically active compounds and functional materials. They readily participate in nucleophilic substitution and coupling reactions, making them indispensable tools for synthetic chemists. nih.gov

Unique Reactivity and Synthetic Opportunities Presented by Fluorine and Bromine Substituents on the Aromatic Ring

The presence of both fluorine and bromine atoms on the aromatic ring of a benzyl halide introduces a layer of complexity and synthetic opportunity. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the acidity of nearby protons and the reactivity of other functional groups. While halogens are generally deactivating in electrophilic aromatic substitution, they are ortho-, para-directing.

Conversely, bromine, being larger and less electronegative than fluorine, has different electronic and steric effects. The C-Br bond is weaker than the C-F bond, offering distinct opportunities for selective reactions, such as cross-coupling chemistries where the C-Br bond can be selectively activated over a C-F bond. The combination of these two different halogens on the same aromatic scaffold allows for sequential and site-selective transformations, providing a strategic advantage in multi-step syntheses.

Overview of the Chemical Landscape of 2-Bromo-3,6-difluorobenzyl Bromide and Related Structural Motifs

This compound is a specific polyhalogenated benzylic halide that fits the profile of a highly functionalized synthetic intermediate. While detailed research findings on its specific applications are not widely available in public literature, its structure suggests significant potential as a building block in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 1805119-92-9 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

This data is compiled from chemical supplier information.

The synthesis of this compound would most likely proceed via the free-radical bromination of its precursor, 2-bromo-3,6-difluorotoluene (B2579306) . This type of reaction is a standard transformation in organic chemistry, typically achieved using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or under UV light. acs.orgwikipedia.org The reaction selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical. oregonstate.edu

The chemical landscape of this compound is best understood by examining its close structural relatives, for which more information is available.

Related Structural Motifs:

2,6-Difluorobenzyl bromide (CAS 85118-00-9): This isomer is a well-documented and crucial intermediate in the synthesis of important pharmaceutical compounds. vasista.co.insigmaaldrich.com It is a key building block for Rufinamide, an anticonvulsant used to treat seizures associated with Lennox-Gastaut syndrome, and Relugolix, a gonadotropin-releasing hormone antagonist used in the treatment of prostate cancer and uterine fibroids. vasista.co.in Its synthesis is described in patents, often starting from 2,6-difluorotoluene. google.com

2-Bromo-3,6-difluorobenzaldehyde (CAS 934987-26-5): This compound is the corresponding aldehyde to the title compound's precursor toluene (B28343). It serves as a versatile building block itself, with the aldehyde group offering a different handle for chemical modifications, such as reductive aminations or Wittig reactions. biosynth.comnih.gov

2-Bromo-3,6-difluorobenzonitrile (CAS 1502090-29-0): The nitrile analogue is another important synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. nih.gov

The existence and documented use of these closely related compounds underscore the synthetic value of the 2-bromo-3,6-difluoro substitution pattern on a benzyl scaffold. While specific, published applications for This compound remain limited, its structure positions it as a valuable, albeit specialized, reagent for the synthesis of novel, highly functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRYODVFJLLNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,6 Difluorobenzyl Bromide

Strategies for Benzylic Bromination with Ortho- and Para-Halogenation

The presence of halogen substituents (bromo and fluoro) on the aromatic ring of the starting material, 2-bromo-3,6-difluorotoluene (B2579306), influences the reactivity and regioselectivity of the benzylic bromination. The key challenge is to selectively introduce a bromine atom onto the methyl group (the benzylic position) without affecting the existing carbon-halogen bonds on the aromatic ring or causing further substitution on the ring itself. chadsprep.commasterorganicchemistry.com

Radical Bromination Pathways

Radical bromination is a chain reaction that proceeds via three main stages: initiation, propagation, and termination. numberanalytics.comlumenlearning.com This method is highly effective for benzylic bromination due to the stability of the intermediate benzylic radical. masterorganicchemistry.comchemistrysteps.com

The initiation step involves the generation of bromine radicals (Br•). numberanalytics.comchemistrysteps.com This is typically achieved by the homolytic cleavage of a bromine-containing molecule. Common methods for initiation include:

Photochemical Initiation: The use of UV light or even an incandescent light bulb can provide the necessary energy to break the Br-Br bond in molecular bromine (Br₂) or the N-Br bond in reagents like N-bromosuccinimide (NBS). lumenlearning.comwikipedia.org

Thermal Initiation: Heating the reaction mixture can also supply the energy required for homolytic cleavage. lumenlearning.com

Radical Initiators: Chemical radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), are frequently used. These molecules readily decompose upon heating to form radicals, which then initiate the bromination chain reaction. missouri.eduwikipedia.org

A patent for the preparation of 2,6-difluorobenzyl bromide describes a method using hydrobromic acid and hydrogen peroxide under light to generate bromine in situ, which then undergoes photo-initiated radical formation. google.com

Once bromine radicals are formed, the chain propagation steps begin. numberanalytics.comlumenlearning.com

Propagation Step 1: Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-3,6-difluorotoluene. This is the rate-determining step and is favored at the benzylic position because the resulting 2-bromo-3,6-difluorobenzyl radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com

Propagation Step 2: Reaction with Bromine Source: The newly formed benzylic radical reacts with a bromine source (either Br₂ or NBS) to yield the final product, 2-bromo-3,6-difluorobenzyl bromide, and another bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction. masterorganicchemistry.comyoutube.com

The chain reaction is terminated when two radical species combine. numberanalytics.comlumenlearning.com This can happen in several ways, such as the combination of two bromine radicals to reform Br₂, or the reaction of a benzylic radical with a bromine radical. numberanalytics.comyoutube.com

Achieving high regioselectivity for side-chain bromination over aromatic ring bromination is crucial. chadsprep.com

Regioselectivity: The stability of the benzylic radical intermediate is the primary factor directing the bromination to the methyl group. masterorganicchemistry.comacs.org The C-H bonds at the benzylic position are weaker than the C-H bonds on the aromatic ring, making them more susceptible to abstraction by the bromine radical. chemistrysteps.comlibretexts.org

Chemoselectivity: While radical bromination favors the benzylic position, electrophilic aromatic substitution (ring bromination) can occur as a competing reaction, especially under certain conditions. chadsprep.com To minimize this, radical bromination is typically carried out in non-polar solvents like carbon tetrachloride (though its use is diminishing due to toxicity) or acetonitrile (B52724), and in the absence of Lewis acid catalysts which promote electrophilic aromatic substitution. missouri.eduresearchgate.net The use of N-bromosuccinimide (NBS) is particularly advantageous as it maintains a low concentration of molecular bromine, further suppressing ring bromination. chadsprep.commasterorganicchemistry.com

Alternative Bromination Reagents and Conditions

While molecular bromine can be used, alternative reagents are often preferred to enhance selectivity and safety.

N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for benzylic bromination. chadsprep.comwikipedia.orgorganicchemistrytutor.com Its primary advantage is that it provides a low, constant concentration of molecular bromine throughout the reaction. chemistrysteps.comlibretexts.org This is because NBS reacts with the HBr generated during the hydrogen abstraction step to regenerate Br₂. youtube.comyoutube.comyoutube.com This controlled release of bromine minimizes side reactions, such as the addition of bromine to the aromatic ring. chadsprep.com

The reaction using NBS is typically carried out in a non-polar solvent like carbon tetrachloride or dichloromethane (B109758), often with the addition of a radical initiator like AIBN or benzoyl peroxide, or under photochemical conditions. missouri.eduwikipedia.orggla.ac.uk The use of NBS in a solvent-free, solid-state reaction has also been reported for benzylic bromination, offering a more environmentally friendly approach. rsc.org

Research Findings Summary

| Starting Material | Reagents | Initiator/Conditions | Solvent | Product | Key Findings | Reference(s) |

| 2-bromo-3,6-difluorotoluene | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or Light | Carbon Tetrachloride, Dichloromethane | This compound | High selectivity for benzylic bromination due to the stability of the benzylic radical and the controlled release of bromine from NBS. | missouri.eduwikipedia.orggla.ac.uk |

| 2,6-difluorotoluene | Hydrobromic Acid, Hydrogen Peroxide | Light | Chloroform | 2,6-difluorobenzyl bromide | An alternative method that avoids more expensive brominating agents and harsh initiators, providing high purity and yield. | google.com |

| Toluene (B28343) derivatives | N-Bromosuccinimide (NBS) | Light | Dichloromethane | Brominated toluene derivatives | Photo-initiated reaction with NBS in dichloromethane showed improved yield and selectivity compared to thermal initiation in chlorobenzene (B131634). | gla.ac.uk |

| Diquinoline derivatives | N-Bromosuccinimide (NBS) | - | Solvent-free | Brominated diquinoline derivatives | Demonstrates a regio- and stereo-selective benzylic bromination in the absence of toxic solvents. | rsc.org |

Applications of Bromine (Br₂) or Hydrogen Bromide (HBr) with Oxidants

The use of molecular bromine (Br₂) or hydrogen bromide (HBr) in conjunction with an oxidizing agent is a well-established method for benzylic bromination. This approach offers an alternative to the direct use of Br₂, which can be hazardous and result in the formation of hydrogen bromide as a byproduct, thereby reducing atom economy. lookchem.com In these oxidative bromination systems, the oxidant regenerates bromine in situ, allowing for a more efficient and potentially "greener" process. lookchem.comresearchgate.net

A common and effective system for this transformation is the combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). lookchem.com This mixture, often activated by light, generates bromine radicals that are responsible for the selective bromination of the benzylic position. google.com The reaction proceeds via a free-radical chain mechanism. byjus.com Initially, HBr reacts with H₂O₂ to produce bromine. Under photochemical conditions, bromine undergoes homolytic cleavage to form bromine radicals. These radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, creating a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine molecule to yield the benzyl (B1604629) bromide product and another bromine radical, which continues the chain reaction. google.com

This method has been successfully applied to various substituted toluenes, demonstrating high selectivity for monobromination at the benzylic position. lookchem.com For instance, the bromination of 3-chlorotoluene (B144806) using the H₂O₂–HBr system under illumination with a 60 W incandescent lamp yielded the corresponding benzyl bromide in good yield. lookchem.com The reaction conditions are typically mild, often carried out in a solvent like dichloromethane at low temperatures. lookchem.com

| Reactant | Oxidant | Catalyst/Initiator | Solvent | Product | Yield | Reference |

| 3-Chlorotoluene | H₂O₂ | Incandescent Lamp | CH₂Cl₂ | 3-Chlorobenzyl bromide | Good | lookchem.com |

| 2,6-Difluorotoluene | H₂O₂ | Light | Organic/Inorganic | 2,6-Difluorobenzyl bromide | High | google.com |

The use of HBr with an oxidant represents a significant improvement over traditional methods by increasing the utilization of the bromine source and reducing the formation of corrosive byproducts. google.com

Phase-Transfer Catalysis in Benzylic Bromination

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases, typically a solid or aqueous phase and an organic phase. unimi.itprinceton.edu In the context of benzylic bromination, PTC can be employed to enhance the reaction rate and efficiency, particularly when using ionic brominating agents or bases that are insoluble in the organic reaction medium. researchgate.net

The mechanism of PTC involves a catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the reacting anion from the aqueous or solid phase into the organic phase where the reaction with the substrate occurs. princeton.edu This transfer overcomes the insolubility of the reactants and allows the reaction to proceed under milder conditions. The selection of the appropriate catalyst and solvent is crucial for the success of a PTC reaction, as these factors influence the transfer rate and the intrinsic reaction rate. princeton.edu For instance, in asymmetric PTC, non-polar solvents like toluene are often used to maximize the interactions between the counterions. princeton.edu

While specific examples detailing the use of PTC for the synthesis of this compound are not prevalent in the literature, the principles of PTC can be applied. For example, in a related benzyloxylation reaction of p-bromotoluene, a phase-transfer catalyst was used to facilitate the nucleophilic substitution, demonstrating the applicability of this methodology to similar aromatic systems. researchgate.net The efficiency of such reactions can be influenced by various factors, including the amount of catalyst, the concentration of the base, and the reaction temperature. researchgate.net

| Catalyst Type | Typical Solvents | Key Advantages | Potential Application | Reference |

| Quaternary Ammonium Salts | Toluene, Dichloromethane | Milder reaction conditions, increased reaction rates | Bromination using solid or aqueous brominating agents | unimi.itprinceton.edu |

| Phosphonium Salts | Toluene, Dichloromethane | Higher thermal stability | High-temperature bromination reactions | princeton.edu |

The application of PTC in the synthesis of this compound could offer advantages in terms of improved reaction control and the ability to use a wider range of brominating agents.

Synthesis from Precursor Aromatic Systems

Derivatization of 2-Bromo-3,6-difluorotoluene

A primary and direct route to this compound is through the free-radical bromination of the corresponding toluene precursor, 2-bromo-3,6-difluorotoluene. byjus.com This reaction, often referred to as benzylic bromination, selectively targets the methyl group of the toluene derivative. masterorganicchemistry.com

The most common method for this transformation is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene (B45396) under reflux conditions. masterorganicchemistry.comresearchgate.net The use of NBS is advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions, such as addition to the aromatic ring. masterorganicchemistry.com The reaction can also be initiated by light (photobromination). masterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of 2-bromo-3,6-difluorotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to give the desired product, this compound, and a new bromine radical to propagate the chain reaction. chemistrysteps.com

| Precursor | Reagent | Initiator | Solvent | Product | Reaction Type | Reference |

| 2-Bromo-3,6-difluorotoluene | N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄ or 1,2-Dichlorobenzene | This compound | Wohl-Ziegler Bromination | masterorganicchemistry.comresearchgate.net |

| Toluene Derivatives | Boron Tribromide | - | Carbon Tetrachloride | Benzyl Bromides | Benzylic Bromination | bohrium.com |

Bromination of 2-Bromo-3,6-difluorobenzyl Alcohol or Related Derivatives

An alternative synthetic approach involves the conversion of a benzyl alcohol to a benzyl bromide. If 2-bromo-3,6-difluorobenzyl alcohol is available, it can be transformed into the target compound through a nucleophilic substitution reaction.

Several reagents are effective for this conversion. A common method is the use of phosphorus tribromide (PBr₃). This reaction generally proceeds with good yield. Another effective reagent is hydrobromic acid (HBr), often in the presence of a catalyst such as concentrated sulfuric acid. google.com The reaction with HBr and a catalyst facilitates the protonation of the hydroxyl group, which then departs as a water molecule, allowing for the bromide ion to attack the resulting carbocation.

The synthesis of the precursor, 2-bromo-3,6-difluorobenzyl alcohol, would likely involve the reduction of a corresponding benzoic acid or aldehyde derivative, which in turn could be synthesized from 2-bromo-3,6-difluorotoluene through oxidation.

| Precursor Alcohol | Brominating Agent | Catalyst | Product | Reaction Type | Reference |

| Benzyl Alcohol | Hydrobromic Acid | Concentrated Sulfuric Acid | Benzyl Bromide | Nucleophilic Substitution | google.com |

| Alcohols | Phosphorus Tribromide | - | Alkyl Bromides | Nucleophilic Substitution | - |

Multi-step Synthetic Sequences Incorporating Aromatic Bromination and Fluorination

The synthesis of this compound can also be envisioned as part of a longer, multi-step sequence that strategically introduces the bromine and fluorine substituents onto the aromatic ring, followed by the functionalization of the benzylic position. Such sequences are common in the synthesis of complex polyhalogenated aromatic compounds.

An illustrative example of such a sequence might start with a simpler, commercially available aromatic compound. For instance, a synthetic route could involve the nitration of m-fluorobenzotrifluoride, followed by bromination, reduction of the nitro group to an amine, deamination, and finally hydrolysis to yield a bromofluorobenzoic acid. unimi.it While this specific sequence leads to a benzoic acid, similar strategies involving the introduction of bromine and fluorine atoms onto an aromatic ring, followed by the creation of a methyl group (e.g., through a Grignard reaction with a methylating agent) and subsequent benzylic bromination, are plausible. youtube.com

Another example involves the preparation of 6-bromo-2,3-difluorotoluene (B1590535) from 2,3,4-trifluoronitrobenzene through a series of reactions including nucleophilic substitution, decarboxylation, reduction, and diazotization. google.com These examples highlight the modular nature of organic synthesis, where a target molecule can be constructed through a logical series of well-established chemical transformations.

| Starting Material | Key Transformation Steps | Intermediate/Product | Reference |

| m-Fluorobenzotrifluoride | Nitration, Bromination, Reduction, Deamination, Hydrolysis | 2-Bromo-3-fluorobenzoic acid | unimi.it |

| 2,3,4-Trifluoronitrobenzene | Nucleophilic substitution, Decarboxylation, Reduction, Diazotization | 6-Bromo-2,3-difluorotoluene | google.com |

| 3,5-Difluorobromobenzene | Reaction with n-butyllithium and DMF | 4-Bromo-2,6-difluorobenzaldehyde | google.com |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. scientificupdate.com For the synthesis of this compound, several factors can be adjusted to improve the outcome of the reaction.

In free-radical benzylic brominations, the choice of solvent can have a significant impact. For example, in the bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS, using 1,2-dichlorobenzene as the solvent resulted in a higher yield and shorter reaction time compared to the traditional use of carbon tetrachloride. researchgate.net The concentration of the radical initiator, such as AIBN, also plays a crucial role. An optimal amount of initiator is necessary to achieve a high reaction yield, while an excess may not provide any additional benefit. researchgate.net

When using the HBr/H₂O₂ system, the molar ratio of the reactants is a key parameter to control. In the bromination of 3-chlorotoluene, a 1:1.25:1.25 molar ratio of the toluene derivative to HBr and H₂O₂ was found to be optimal. lookchem.com The reaction temperature and the intensity of light irradiation are also important variables that can be fine-tuned to enhance the reaction rate and selectivity. lookchem.com

The control of mono- versus di-bromination is a common challenge in benzylic bromination. scientificupdate.com Careful control of the stoichiometry of the brominating agent and the reaction time can help to favor the formation of the monobrominated product. In some cases, continuous flow chemistry has been employed to achieve better control over reaction parameters and improve selectivity. researchgate.net

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Influences reaction rate and yield | 1,2-Dichlorobenzene superior to CCl₄ for NBS bromination | researchgate.net |

| Initiator Concentration | Affects reaction efficiency | Optimal AIBN concentration maximizes yield | researchgate.net |

| Reactant Molar Ratios | Determines product distribution and yield | Optimal HBr/H₂O₂ ratio for selective monobromination | lookchem.com |

| Temperature and Light Intensity | Influences reaction rate and selectivity | Can be adjusted to optimize photochemical brominations | lookchem.com |

By systematically investigating these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Influence of Solvent Systems

The choice of solvent is a critical parameter in the benzylic bromination of substituted toluenes, as it can significantly affect reaction rates, yields, and by-product profiles. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to facilitate the desired radical pathway. mychemblog.comorganic-chemistry.orgwikipedia.org However, due to its toxicity and environmental impact, its use has been largely phased out. wikipedia.orgresearchgate.net

Modern methodologies have explored a range of alternative solvents. Non-polar solvents are generally preferred to avoid competing ionic reaction pathways. However, studies on various substituted toluenes have shown that more polar solvents can sometimes be used effectively.

Chlorinated Solvents: Dichloromethane (CH₂Cl₂) and chlorobenzene are common replacements for CCl₄, offering similar properties while being somewhat less hazardous. researchgate.netgoogle.comgla.ac.uk

Acetonitrile (CH₃CN): This polar aprotic solvent has emerged as a viable alternative, in some cases improving both the yield and reproducibility of the process compared to chlorinated solvents. organic-chemistry.orgresearchgate.net It is particularly useful when the starting material has limited solubility in non-polar solvents.

Aromatic Hydrocarbons: Benzene (B151609) can be an effective solvent, with some studies indicating that visible light irradiation in benzene enhances the selectivity of the reaction. researchgate.net

Alternative and "Green" Solvents: Research into more environmentally benign systems has explored the use of water, ionic liquids, and even solvent-free conditions. researchgate.netresearchgate.netresearchgate.net For instance, trifluorotoluene has been proposed as a suitable, less toxic alternative to CCl₄. wikipedia.org

The solubility of NBS and the resulting succinimide (B58015) by-product is a key consideration. In CCl₄, NBS is poorly soluble, while the succinimide product is insoluble and floats, providing a visual cue for reaction completion. organic-chemistry.org The solvent's ability to stabilize or destabilize the generated benzylic radical intermediate also plays a role in reaction selectivity and speed. numberanalytics.com

Table 1: Effect of Different Solvent Systems on Benzylic Bromination

| Solvent | Polarity | Typical Reaction Conditions | Observations |

| Carbon Tetrachloride (CCl₄) | Non-polar | Reflux with initiator | Traditional solvent; effective but toxic and environmentally harmful. organic-chemistry.orgwikipedia.org |

| Dichloromethane (CH₂Cl₂) | Polar aprotic | Reflux with initiator | Common, less hazardous substitute for CCl₄. gla.ac.uk |

| Acetonitrile (CH₃CN) | Polar aprotic | 80 °C with initiator | Can improve yield and reproducibility; avoids chlorinated solvents. researchgate.net |

| Benzene | Non-polar | Reflux with photo-initiation | Effective for increasing selectivity under photochemical conditions. researchgate.net |

| Trifluorotoluene | Non-polar | Reflux with initiator | Proposed "greener" alternative to CCl₄. wikipedia.org |

| Water | Polar protic | Ambient temperature, photo-initiation | Used in 'green' approaches, often in biphasic systems. researchgate.net |

Temperature and Reaction Time Profiles

Temperature and reaction duration are intrinsically linked parameters that must be carefully controlled to maximize the yield of the desired monobrominated product and minimize the formation of by-products.

Benzylic brominations are typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to facilitate the homolytic cleavage of the radical initiator. commonorganicchemistry.com For reactions using AIBN in CCl₄, this usually means a temperature of around 77°C, while for benzoyl peroxide, it is slightly higher. A patent for the bromination of deactivated toluenes suggests that temperatures can range from 100°C to 170°C when using molecular bromine in suitable solvents like chlorobenzene. google.com

The reaction time is dictated by the reactivity of the substrate and the desired conversion rate. For many benzylic compounds, achieving a high yield of the monobromide can take anywhere from 2 to 15 hours. google.com Monitoring the reaction's progress, for instance by observing the consumption of the dense NBS and the formation of the less dense succinimide, is crucial to determine the optimal endpoint. wikipedia.org

Prolonged reaction times or excessively high temperatures can lead to undesirable side reactions, most notably the formation of the dibrominated product, (2-bromo-1-(dibromomethyl)-3,6-difluorobenzene), and potentially electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.comscientificupdate.com For electron-rich substrates, careful temperature control is essential to prevent competing reactions. rsc.org

Table 2: Representative Temperature and Time Profiles for Benzylic Bromination

| Substrate Type | Initiator | Solvent | Temperature (°C) | Time (h) | Key Outcome |

| General Toluene | Benzoyl Peroxide | CCl₄ | ~77 (Reflux) | 2 | Standard Wohl-Ziegler conditions. mychemblog.com |

| Deactivated Toluene | Thermal | Chlorobenzene | 100 - 170 | 2 - 15 | Formation of monobromide. google.com |

| Deactivated Toluene | Thermal | Chlorobenzene | 10 - 25 | 10 - 25 | Formation of dibromide (benzal bromide). google.com |

| p-Methoxytoluene | Photo-initiation | Dichloromethane | 70 | 0.12 | High selectivity challenges due to electron-rich ring. rsc.org |

Catalyst Selection and Loading

In the context of free-radical bromination, the "catalyst" is the radical initiator, which is used in substoichiometric amounts to start the chain reaction. The choice of initiator is critical for controlling the reaction rate.

Chemical Initiators: The most common initiators are azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO). mychemblog.comcommonorganicchemistry.com These molecules readily undergo homolytic cleavage upon heating to produce free radicals, which then initiate the bromination chain. The initiator is typically used in small, catalytic quantities.

Photochemical Initiation: Initiation can also be achieved using ultraviolet (UV) or visible light, which provides the energy for the homolytic cleavage of a small amount of bromine present in the NBS reagent. numberanalytics.comresearchgate.net This method can offer milder reaction conditions and sometimes improved selectivity. Some processes may use a photosensitizer, such as benzophenone, to facilitate the reaction under specific wavelengths of light. rsc.org

For a deactivated substrate like 2-Bromo-3,6-difluorotoluene, which contains electron-withdrawing halogen atoms, the reaction may proceed more slowly than with electron-rich toluenes. Therefore, careful selection and optimization of the initiator type and loading are essential to achieve efficient conversion. numberanalytics.comgoogle.com

By-product Formation and Mitigation Strategies

Several potential by-products can arise during the benzylic bromination of 2-Bromo-3,6-difluorotoluene, and strategies to mitigate their formation are key to obtaining a pure product.

Dibromination: The most common by-product is the corresponding benzal bromide, 2-bromo-1-(dibromomethyl)-3,6-difluorobenzene. This occurs when the initially formed monobrominated product reacts further with the brominating agent. Over-bromination is a well-known challenge in these reactions. scientificupdate.com To mitigate this, a stoichiometric amount or a slight excess of the toluene substrate relative to NBS is often used. Careful control of reaction time, stopping the reaction once the starting material is consumed but before significant dibromination occurs, is also critical. rsc.orgresearchgate.net

Aromatic Bromination: Although NBS in non-polar solvents favors benzylic substitution, competing electrophilic bromination of the aromatic ring can occur, especially if the ring is activated or if acidic by-products like HBr accumulate. mychemblog.comchadsprep.com The use of NBS is itself a mitigation strategy, as it keeps the concentration of molecular bromine low. organic-chemistry.org For particularly sensitive substrates, radical scavengers can sometimes be employed to suppress unwanted pathways. researchgate.net

Coupling Products: The coupling of two benzyl radicals can lead to the formation of 1,2-bis(2-bromo-3,6-difluorophenyl)ethane. This is a termination step in the radical mechanism and is more likely at higher radical concentrations. brainly.com

Succinimide: The primary by-product from the reagent itself is succinimide. As it is often insoluble in the reaction solvent, it can typically be removed by simple filtration after the reaction is complete. mychemblog.comwikipedia.org

In some industrial processes, a subsequent reduction step can be employed to convert any over-brominated product back to the desired monobromide, offering a clever workaround to selectivity issues. scientificupdate.com

Table 3: Common By-products and Mitigation Approaches

| By-product | Formation Pathway | Mitigation Strategy |

| 2-Bromo-1-(dibromomethyl)-3,6-difluorobenzene | Over-bromination of the desired product | Use stoichiometric or slight excess of toluene; carefully monitor reaction time. scientificupdate.com |

| Ring-brominated isomers | Electrophilic aromatic substitution | Use NBS in non-polar solvents; avoid accumulation of HBr. organic-chemistry.orgchadsprep.com |

| 1,2-bis(2-bromo-3,6-difluorophenyl)ethane | Radical-radical coupling (termination) | Maintain a low concentration of radical initiator. brainly.com |

| Succinimide | Reaction of NBS | Removed by filtration post-reaction. mychemblog.com |

Reactivity and Reaction Mechanisms Involving 2 Bromo 3,6 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2 Pathways)

The benzylic bromide in 2-Bromo-3,6-difluorobenzyl bromide is a primary site for nucleophilic substitution reactions. The reaction can proceed through either an Sɴ1 or Sɴ2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

Steric and Electronic Effects of Ortho-Bromo and Difluoro Substituents on Substitution Kinetics and Regiochemistry

The substituents on the benzene (B151609) ring play a crucial role in modulating the reactivity of the benzylic carbon. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). This effect can influence the stability of the potential carbocation intermediate in an Sɴ1 pathway.

Conversely, the ortho-bromo substituent introduces significant steric hindrance around the reaction center. This steric bulk can impede the backside attack required for an Sɴ2 mechanism, potentially slowing down the reaction rate or favoring an Sɴ1 pathway under conditions that promote carbocation formation. The interplay between these electronic and steric factors is a key determinant of the reaction's kinetics and regiochemistry.

Reactivity with Oxygen, Nitrogen, Sulfur, and Carbon Nucleophiles

This compound readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Oxygen Nucleophiles: Reactions with alkoxides or phenoxides yield the corresponding ethers. For example, treatment with sodium ethoxide would produce 2-bromo-1-(ethoxymethyl)-3,6-difluorobenzene.

Nitrogen Nucleophiles: Amines and amides can displace the bromide to form substituted benzylamines. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. The high reactivity of thiol groups makes them valuable partners in reactions with this substrate. evitachem.com

Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon framework.

Organometallic Cross-Coupling Chemistry

The presence of both an aryl bromide and a benzylic bromide makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

This substituted benzyl (B1604629) bromide can participate in several key palladium-catalyzed cross-coupling reactions, allowing for the selective formation of C-C and C-heteroatom bonds. The choice of reaction conditions and coupling partner dictates the outcome. For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure.

Mechanistic Investigations of Oxidative Addition, Transmetalation, and Reductive Elimination for 2-Bromo-3,6-difluorobenzyl Systems

The catalytic cycle of these cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. For this compound, oxidative addition can potentially occur at either the sp²-hybridized carbon of the aryl bromide or the sp³-hybridized carbon of the benzylic bromide. The relative rates of these two processes are influenced by the electronic and steric environment of each site.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

Understanding the kinetics and thermodynamics of each step is crucial for optimizing reaction conditions and achieving high yields and selectivity.

Radical Reactions and Reductive Pathways

The presence of a benzylic bromide in this compound makes it a suitable substrate for radical reactions. These reactions proceed through the formation of a benzylic radical intermediate, which can then undergo various transformations.

Reductive Dehalogenation Methodologies

Reductive dehalogenation of aryl and benzyl halides is a fundamental transformation in organic synthesis. While specific studies on the reductive dehalogenation of this compound are not extensively documented, general methods for the reduction of similar compounds are well-established. These methods often involve the use of radical initiators, such as AIBN, and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). wikipedia.org The reaction proceeds via a radical chain mechanism where the initiator generates a radical that abstracts the bromine atom from the substrate, forming a benzylic radical. This radical then abstracts a hydrogen atom from the donor to yield the dehalogenated product. ucr.edu

Applications in Radical Cyclization Reactions

Radical cyclization reactions are powerful tools for the construction of cyclic compounds. wikipedia.org The benzylic radical generated from this compound can, in principle, participate in intramolecular cyclization reactions if a suitable radical acceptor, such as a double or triple bond, is present in the molecule. These reactions are often highly regioselective, with a preference for the formation of five- and six-membered rings. wikipedia.org For instance, N-allyl-2-bromo-propanamides undergo copper-catalyzed radical cyclization to form brominated lactams. nih.gov A similar strategy could potentially be applied to derivatives of this compound.

Electrophilic Aromatic Substitution on the Benzylic Moiety

The benzene ring of this compound is electron-deficient due to the presence of two fluorine atoms and a bromine atom. This generally deactivates the ring towards electrophilic aromatic substitution (EAS). However, under specific conditions, EAS reactions can still occur.

Directed Ortho Metalation (DOM) and its Influence on Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

While the benzyl bromide group itself is not a typical DMG, it is conceivable that a derivative of this compound containing a suitable DMG could undergo DoM. The fluorine atoms on the ring are known to be moderate directing groups. organic-chemistry.org The position of metalation would be influenced by the combined directing effects of the DMG and the existing substituents. The resulting functionalized aromatic ring could then be further transformed, taking advantage of the remaining benzylic bromide.

Proton Abstraction and Carbene Formation

Under strongly basic conditions, it is possible to abstract a proton from the benzylic position of this compound. If a second leaving group is present on the benzylic carbon, subsequent elimination could lead to the formation of a carbene. However, given the structure of this compound, this pathway is less likely than reactions involving the aryl or benzyl bromide functionalities. The primary reactive pathways for this compound under basic conditions would involve nucleophilic substitution at the benzylic position or elimination to form a styrene (B11656) derivative.

Applications As a Synthetic Intermediate in Complex Molecular Construction

Precursor to Substituted Benzyl (B1604629) Azides and Subsequent Click Chemistry

The transformation of 2-Bromo-3,6-difluorobenzyl bromide into its corresponding azide is a foundational step for its use in bioorthogonal chemistry. The benzylic bromide is readily displaced by an azide nucleophile, typically sodium azide (NaN₃), in a standard Sₙ2 reaction. This conversion is generally efficient and proceeds under mild conditions, often using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). rsc.orgchemspider.com

Reaction Scheme: Synthesis of 2-Bromo-3,6-difluorobenzyl azide

This compound + NaN₃ → 2-Bromo-3,6-difluorobenzyl azide + NaBr

The resulting 2-bromo-3,6-difluorobenzyl azide is a key component for "click chemistry," a concept noted for its reliability and high yield. Specifically, the azide undergoes a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne to form a stable 1,2,3-triazole ring. tcichemicals.com This reaction is most commonly catalyzed by copper(I), which ensures the regioselective formation of the 1,4-disubstituted triazole isomer. The robustness and functional group tolerance of this reaction allow for the covalent linking of the 2-bromo-3,6-difluorobenzyl unit to a wide variety of molecules, including biomolecules and polymers. tcichemicals.comnih.gov

| Reagent | Solvent | Conditions | Product |

| Sodium Azide (NaN₃) | DMF | Room Temperature | 2-Bromo-3,6-difluorobenzyl azide |

| Alkyne, Cu(I) catalyst | Various | Mild | 1-(2-Bromo-3,6-difluorobenzyl)-4-substituted-1H-1,2,3-triazole |

Building Block for Fluoro- and Bromo-Substituted Arylmethanes

As a substituted arylmethane itself, this compound serves as an electrophilic building block for creating more complex diaryl or aryl-alkyl methane structures. The benzylic bromide can be displaced by a variety of carbon-based nucleophiles to form a new carbon-carbon bond.

These reactions include:

Friedel-Crafts Alkylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst.

Coupling with Organometallic Reagents: Reactions with Grignard reagents (R-MgX) or organolithium reagents (R-Li) to introduce alkyl, aryl, or vinyl groups.

These synthetic routes leverage the reactivity of the benzylic position to construct larger molecules that retain the specific halogenation pattern of the original ring, a feature often sought in medicinal chemistry and materials science for modulating electronic and lipophilic properties.

Synthesis of Polyhalogenated Aromatic Ethers, Amines, and Sulfides

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for nucleophilic substitution reactions with heteroatom nucleophiles. This allows for the straightforward synthesis of a variety of polyhalogenated aromatic compounds.

Ethers: In a reaction analogous to the Williamson ether synthesis, this compound reacts with alkoxides or phenoxides to form the corresponding ethers. The use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typical to deprotonate the alcohol or phenol starting material. beilstein-journals.org

Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylamines, respectively. This N-alkylation reaction is a common method for incorporating the benzyl group into nitrogen-containing molecules.

Sulfides: Thiolates, generated from thiols using a mild base, readily displace the bromide to form thioethers (sulfides).

These reactions are fundamental in organic synthesis and provide access to a diverse range of polyhalogenated compounds from a single precursor. nbinno.com

| Nucleophile | Reagent Class | Product Class |

| R-O⁻ | Alkoxide/Phenoxide | Ether |

| R₁R₂NH | Primary/Secondary Amine | Amine |

| R-S⁻ | Thiolate | Sulfide |

Formation of Heterocyclic Scaffolds Incorporating the 2-Bromo-3,6-difluorobenzyl Moiety (e.g., benzimidazoles, triazines)

The 2-bromo-3,6-difluorobenzyl group can be incorporated into various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals. This is typically achieved by using the benzyl bromide as an alkylating agent to modify a pre-existing heterocycle.

Benzimidazoles: The nitrogen atom of a benzimidazole ring can act as a nucleophile, attacking the benzylic carbon of this compound to form an N-benzylated benzimidazole derivative. Such reactions are often facilitated by a base to deprotonate the N-H of the benzimidazole.

Triazines: Similarly, this compound can be used to alkylate nitrogen atoms within a triazine ring. For example, it can be used in the synthesis of asymmetric 1,3,5-triazine-2,4,6-triones. The substitution pattern on the triazine core can be controlled by the reaction conditions and the nature of the starting triazine. japsonline.com Triazine derivatives are known to possess a wide range of biological activities. globalscitechocean.comnih.gov

Utilization in Stereoselective Synthesis of Chiral Fluorinated Benzyl Derivatives

While specific examples involving this compound are not extensively documented, the principles of stereoselective synthesis can be applied to this substrate. Creating chiral, fluorinated benzyl derivatives requires a reaction that can differentiate between the two faces of a prochiral intermediate or a kinetic resolution of a racemic mixture.

Potential stereoselective transformations could involve:

Asymmetric Alkylation: Using a chiral auxiliary or a chiral phase-transfer catalyst to guide the nucleophilic attack on the benzylic carbon, leading to one enantiomer in excess.

Enzyme-Catalyzed Reactions: Biocatalysts could be employed for the stereoselective displacement of the bromide or for transformations on a derivative of the starting material.

Such methodologies are crucial for the synthesis of enantiomerically pure pharmaceutical compounds, where a single enantiomer is often responsible for the desired therapeutic effect. banglajol.infomasterorganicchemistry.com The development of these reactions for substrates like this compound would be a valuable addition to the synthetic chemist's toolkit for creating complex, chiral fluorinated molecules. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-Bromo-3,6-difluorobenzyl bromide, offering non-destructive and highly detailed molecular insights.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement within the this compound molecule. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, their chemical environments can be mapped out.

¹H NMR: The proton NMR spectrum of a related compound, 2,6-difluorobenzyl bromide, shows characteristic signals for the methylene (B1212753) (-CH₂Br) and aromatic protons. chemicalbook.com For this compound, the methylene protons would appear as a singlet, while the aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of 2,6-difluorobenzyl bromide is available for comparison. chemicalbook.com In this compound, distinct signals would be expected for the bromomethyl carbon, the two fluorine-bearing aromatic carbons, the bromine-bearing aromatic carbon, and the remaining aromatic carbons. The chemical shifts would be influenced by the attached substituents (Br, F, and CH₂Br).

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides specific information about the chemical environment of the fluorine atoms. For this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms at positions 3 and 6, with their coupling patterns providing further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-CH₂Br) | ~4.5 | s |

| ¹H (Aromatic) | 7.0 - 7.5 | m |

| ¹³C (-CH₂Br) | ~30 | s |

| ¹³C (C-F) | 155 - 165 | d |

| ¹³C (C-Br) | 110 - 120 | s |

| ¹³C (Aromatic C-H) | 115 - 130 | d |

| ¹⁹F | -110 to -140 | m |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The NIST Chemistry WebBook provides an IR spectrum for the related compound 2,5-difluorobenzyl bromide. nist.gov

Key characteristic absorption bands for this compound would include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic -CH₂-): Found in the region of 2850-2960 cm⁻¹. docbrown.info

C-F stretching: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹.

C-Br stretching: Appears at lower wavenumbers, generally in the 500-600 cm⁻¹ range. docbrown.info

C=C stretching (aromatic ring): Multiple bands are expected in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-F | 1000 - 1400 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine is readily identified due to its two isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in characteristic M and M+2 peaks. docbrown.infomiamioh.edu

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed as a pair of peaks of similar intensity. Common fragmentation pathways for bromo- and fluoro-substituted aromatic compounds include the loss of a bromine atom ([M-Br]⁺), a hydrogen bromide molecule ([M-HBr]⁺), or the benzyl (B1604629) group. nih.govlibretexts.org The fragmentation pattern serves as a molecular fingerprint.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C₇H₄BrF₂]⁺ | 284/286 | Molecular Ion (M⁺) |

| [C₇H₄F₂Br]⁺ | 205 | Loss of Br |

| [C₇H₅F₂]⁺ | 128 | Loss of CH₂Br |

| [C₆H₂F₂Br]⁺ | 191/193 | Loss of CH₂ and H |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or other impurities, and for determining its purity.

Gas chromatography is a highly effective method for analyzing volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

A suitable GC method would likely employ a non-polar or medium-polarity capillary column, such as a DB-5 or DB-17 type. The oven temperature would be programmed to ramp up to ensure efficient separation of components with different boiling points. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. Purity levels of similar compounds, like 2,6-difluorobenzyl bromide, have been determined to be as high as 99.5% using GC. google.com The development of rapid GC methods, such as those using low thermal mass (LTM) technology, can significantly reduce analysis time. rsc.org

High-performance liquid chromatography is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would be appropriate.

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their relative hydrophobicity. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly. HPLC is valuable for both purity assessment and for the isolation of the pure compound on a preparative scale.

Flash Chromatography for Purification Strategies

Flash chromatography is a crucial technique for the rapid and efficient purification of synthesized this compound, separating it from unreacted starting materials and reaction byproducts. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system tailored to the polarity of the target compound.

While specific literature on the flash chromatography of this compound is not extensively detailed, general procedures for substituted benzyl bromides provide a reliable framework. rsc.orgrsc.org The purification process typically involves the crude product being adsorbed onto a small amount of silica gel and then loaded onto a pre-packed silica gel column. The choice of eluent is critical for achieving good separation. A common approach involves using a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity being gradually increased to elute the desired compound. rsc.org For instance, a mixture of n-hexane/ethyl acetate in a 1:1 ratio has been used for the purification of various benzyl bromides. rsc.org

In a process for preparing 2,6-difluorobenzyl bromide, a related compound, purification was achieved via silica gel column chromatography using petroleum ether as the eluent. google.com This suggests that a low-polarity solvent system is effective for the purification of fluorinated benzyl bromides. The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. rsc.orgrsc.org

Below is a representative table outlining the typical parameters for the flash chromatography purification of a substituted benzyl bromide, which can be adapted for this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient or isocratic mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate or Petroleum Ether. The optimal ratio is determined by TLC analysis. |

| Loading Technique | The crude sample can be dissolved in a minimal amount of a suitable solvent and loaded directly onto the column or dry-loaded by adsorbing it onto a small amount of silica gel. |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| Post-Purification | The solvent from the purified fractions is removed under reduced pressure to yield the final product. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of this compound.

Although a specific crystal structure for this compound is not publicly available, analysis of related substituted benzyl bromide structures can provide significant insights into its expected solid-state conformation. researchgate.net Studies on various benzyl bromides have revealed key geometric parameters within the Ar-CH₂-Br moiety. researchgate.net It is anticipated that in the solid state, the benzene (B151609) ring of this compound would be essentially planar, with the substituents lying in or close to the plane of the ring.

The C-Br bond length and the torsion angle between the benzene ring and the bromomethyl group are particularly noteworthy parameters. In a study of several substituted benzyl bromides, the C-CH₂ bond lengths were found to be in the range of 1.498 to 1.52 Å, and the CH₂-Br bond lengths ranged from 1.92 to 1.99 Å. researchgate.net The torsion angle, which describes the rotation of the CH₂-Br group relative to the plane of the aromatic ring, is also a key feature. For many substituted benzyl bromides, this angle is close to 90°, indicating that the C-Br bond is nearly perpendicular to the plane of the benzene ring. researchgate.net

The following table summarizes the expected range of key crystallographic parameters for this compound based on data from analogous compounds. researchgate.net

| Parameter | Expected Value/Range | Significance |

| Crystal System | To be determined by experimental analysis. | Describes the symmetry of the unit cell. |

| Space Group | To be determined by experimental analysis. | Defines the symmetry elements within the crystal. |

| C(ring)-CH₂ Bond Length | ~1.50 - 1.52 Å | Reflects the strength of the bond connecting the benzyl group to the ring. |

| CH₂-Br Bond Length | ~1.92 - 1.99 Å | Indicates the length of the carbon-bromine bond. |

| C(ring)-C(ring)-CH₂-Br Torsion Angle | ~90° | Describes the orientation of the bromomethyl group relative to the aromatic ring. |

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3,6-difluorobenzyl bromide, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Predicting Reactivity and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for predicting the geometry, conformational preferences, and electronic properties that govern the reactivity of molecules like this compound.

DFT calculations would likely predict a non-planar conformation for this compound, with the bromomethyl group situated out of the plane of the benzene (B151609) ring. The presence of the bulky bromine atom and the two fluorine atoms on the aromatic ring influences the molecule's steric and electronic properties. The electron-withdrawing nature of the fluorine and bromine atoms would affect the electron density distribution across the benzene ring and on the benzylic carbon. This, in turn, dictates the molecule's susceptibility to nucleophilic attack. DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been successfully used to study similar halogenated compounds, providing reliable predictions of their geometric and electronic features. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| C-Br (ring) bond length | ~1.90 Å |

| C-F bond length | ~1.35 Å |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-C (benzylic) bond length | ~1.51 Å |

| C-Br (benzylic) bond length | ~1.95 Å |

| Dihedral Angle (Br-C-C-F) | Varies with conformation |

| Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study on this compound. |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals determine how a molecule interacts with other reactants.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond of the bromomethyl group. This localization makes the benzylic carbon the primary site for nucleophilic attack, leading to the displacement of the bromide ion. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The electron-withdrawing fluorine and bromine substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) bromide.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides deep insights into the mechanisms of chemical transformations, including the identification of transition states and intermediates.

Elucidation of Mechanistic Details for Key Transformations

For this compound, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. Reaction pathway modeling can be employed to explore the energetics of both SN1 and SN2 pathways. Given the benzylic nature of the substrate, both mechanisms are plausible. The SN1 mechanism would proceed through a benzylic carbocation intermediate, which would be destabilized by the electron-withdrawing fluorine atoms. The SN2 mechanism would involve a backside attack by a nucleophile on the benzylic carbon. Computational studies can calculate the activation energies for both pathways, thereby predicting the more favorable route under specific reaction conditions. Such calculations have been performed for related benzyl halides, providing a framework for understanding the reactivity of the target molecule. researchgate.netacs.org

Prediction of Regioselectivity and Stereoselectivity

While the primary reactive site is the benzylic carbon, computational methods can also explore the possibility of other reaction pathways, such as nucleophilic aromatic substitution. However, the conditions for such reactions are typically harsh. In terms of stereoselectivity, if the reaction proceeds via an SN2 mechanism, an inversion of configuration at the benzylic carbon would be predicted, assuming a chiral nucleophile or a pre-existing chiral center. For an SN1 reaction, a racemic mixture of products would be expected due to the planar nature of the carbocation intermediate.

Structure-Reactivity Relationship (SAR) Investigations for this compound and its Derivatives

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. By comparing this compound with its derivatives and less substituted analogues, we can deduce the electronic and steric effects of the substituents.

The presence of two fluorine atoms and a bromine atom on the benzene ring significantly impacts the reactivity of the benzylic bromide. These electron-withdrawing groups make the benzene ring electron-deficient and influence the stability of any potential carbocation intermediate. Compared to unsubstituted benzyl bromide, the rate of an SN1 reaction for this compound is expected to be significantly lower due to the destabilization of the benzylic carbocation. For an SN2 reaction, the steric hindrance from the ortho-bromine and ortho-fluorine atoms could play a role, potentially slowing the reaction rate compared to less hindered analogues like 2,6-difluorobenzyl bromide. sigmaaldrich.comechemi.com

Table 2: Comparison of Predicted Reactivity Parameters for Substituted Benzyl Bromides (Illustrative)

| Compound | Relative SN1 Reactivity (Predicted) | Relative SN2 Reactivity (Predicted) | Key Influencing Factors |

| Benzyl Bromide | Baseline | Baseline | - |

| 2,6-Difluorobenzyl Bromide | Lower | Lower | Inductive withdrawal by F; Steric hindrance from ortho-F |

| This compound | Significantly Lower | Lower | Strong inductive withdrawal by Br and F; Significant steric hindrance from ortho-Br and F |

| Note: This table presents a qualitative prediction based on established chemical principles. |

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. researchgate.net This approach is particularly valuable for understanding the complex network of intermolecular interactions that govern the condensed-phase properties of chemical compounds like this compound.

In the context of this compound, MD simulations can elucidate the nature and strength of various non-covalent interactions. These interactions, although individually weak, collectively determine the macroscopic properties of the substance, such as its melting point, boiling point, and solubility. gatech.edu The key intermolecular forces at play for this molecule include halogen bonding, dipole-dipole interactions, π-π stacking, and van der Waals forces.

Halogen Bonding: The bromine and fluorine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. beilstein-journals.orgpdx.edu The bromine atom, in particular, can form significant halogen bonds. researchgate.net

Dipole-Dipole Interactions: The presence of electronegative fluorine and bromine atoms, along with the bromomethyl group, creates a significant molecular dipole moment. These permanent dipoles lead to electrostatic interactions between adjacent molecules, influencing their orientation and packing in the condensed phase.

π-π Stacking: The aromatic ring of the benzyl group allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.gov These interactions are a significant contributor to the stability of aromatic compounds in the solid and liquid states.

Analysis of Simulation Trajectories

From the trajectories generated by MD simulations, various analytical tools can be employed to quantify intermolecular interactions. One of the most common is the radial distribution function (RDF) , denoted as g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle, compared to the bulk density. wikibooks.orglibretexts.org Peaks in the RDF correspond to shells of neighboring molecules, providing insights into the local structure and packing. For this compound, one could analyze the RDFs between specific atom pairs (e.g., Br···Br, C···C of the aromatic rings) to characterize different types of interactions.

Another critical analysis involves the calculation of interaction energies . By decomposing the total potential energy of the system into contributions from different types of forces (e.g., electrostatic, van der Waals), the relative importance of each interaction can be assessed.

Illustrative Research Findings

Table 1: Illustrative Interaction Energy Contributions from MD Simulations

| Interaction Type | Potential Energy (kJ/mol) |

| Van der Waals | -25.0 to -35.0 |

| Electrostatic | -15.0 to -25.0 |

| Halogen Bonding (Br···Nucleophile) | -5.0 to -15.0 |

| π-π Stacking | -10.0 to -20.0 |

This table provides an illustrative breakdown of the intermolecular interaction energies that could be calculated from an MD simulation of this compound in a condensed phase. The negative values indicate attractive forces.

Table 2: Representative Geometries of Key Intermolecular Contacts from MD Simulations

| Intermolecular Contact | Average Distance (Å) | Predominant Angle (°) |

| Br···Br | 3.5 - 4.0 | ~180 (linear) or ~90 (T-shaped) |

| C-H···F | 2.2 - 2.8 | 140 - 170 |

| Ring Centroid to Ring Centroid (π-π) | 3.4 - 3.8 | Parallel-displaced or T-shaped |

This table presents typical geometric parameters for the primary intermolecular contacts expected for this compound, as would be determined from analyzing the simulation trajectories. These geometries are crucial for understanding the preferred packing arrangements.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into greener synthetic methodologies. For 2-Bromo-3,6-difluorobenzyl bromide, future research will likely focus on moving away from traditional bromination methods that often involve harsh reagents and produce significant waste.

Photocatalysis: A promising green alternative is the use of photocatalysis. For instance, a patented method for the synthesis of the isomeric 2,6-difluorobenzyl bromide utilizes a photocatalytic process. google.com This approach employs light to initiate the bromination of the corresponding difluorotoluene using a combination of hydrobromic acid and hydrogen peroxide, which serves as a green oxidant. google.com This method avoids the use of traditional, more hazardous brominating agents like N-bromosuccinimide and initiators such as azobisisobutyronitrile. google.com Future work could adapt this photocatalytic strategy for the specific synthesis of this compound, potentially offering a more sustainable and atom-economical route.

Biocatalysis: The exploration of enzymatic halogenation presents another exciting frontier for the sustainable synthesis of halogenated aromatic compounds. acs.orgnih.gov Halogenase enzymes, found in various natural product biosynthetic pathways, can perform site- and regio-specific halogenation reactions under mild, aqueous conditions. nih.gov While the direct enzymatic synthesis of this compound has not yet been reported, future research could focus on engineering or discovering halogenases capable of selectively brominating a difluorotoluene precursor at the desired positions. This biocatalytic approach would significantly reduce the environmental impact of the synthesis. acs.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better process control, and scalability for chemical reactions. nih.gov The synthesis of fluorinated and brominated compounds can be particularly well-suited for flow reactors, which allow for the safe handling of reactive intermediates and precise control over reaction parameters like temperature and mixing. nih.govbeilstein-journals.org Future research could develop a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction and purification steps into a single, automated sequence.

Exploration of Novel Catalytic Transformations

The presence of both an aryl bromide and a benzyl (B1604629) bromide moiety in this compound makes it a highly versatile substrate for a wide range of catalytic cross-coupling reactions. Future research will undoubtedly focus on exploring its reactivity in novel catalytic transformations to construct complex molecular architectures.

Cross-Coupling Reactions: The aryl bromide group can readily participate in well-established palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate arylalkynes.

While these reactions are standard for aryl bromides, detailed studies on the reactivity and selectivity of this compound in these transformations are yet to be extensively reported. Future investigations will likely focus on optimizing reaction conditions to selectively functionalize the aryl bromide without affecting the benzyl bromide group, or vice versa, to create a diverse range of derivatives.

Dual Catalysis: The distinct reactivity of the two bromine atoms could be exploited in dual catalytic systems. For example, one catalytic cycle could selectively activate the aryl C-Br bond, while another could target the benzylic C-Br bond, allowing for one-pot, multi-component reactions to build molecular complexity rapidly.

Advanced Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound serves as a valuable building block for the synthesis of novel fluorinated materials and polymers.

Polymer Synthesis: The benzyl bromide functionality can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu This would allow for the synthesis of well-defined polymers with a "2-bromo-3,6-difluorobenzyl" end-group. These polymers could exhibit unique self-assembly properties or serve as precursors to block copolymers with distinct fluorinated segments. Future research could explore the use of this compound as an initiator for the polymerization of various monomers to create novel fluorinated materials with tailored properties.